molecular formula C7H2ClF5O B1402208 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene CAS No. 1261811-61-3

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1402208
CAS No.: 1261811-61-3
M. Wt: 232.53 g/mol
InChI Key: IPAUQRAHDKOFCO-UHFFFAOYSA-N
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Description

“1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H2ClF5O . It has a molecular weight of 232.54 .


Synthesis Analysis

The synthesis of trifluoromethoxy group-containing compounds is an area of active research . One method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another process involves the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the molecular formula C7H2ClF5O . More detailed structural information may be available in specialized chemical databases .

Scientific Research Applications

Heterocyclic Compounds and Their Biological Significance

Heterocyclic compounds with triazine scaffolds, similar in complexity to chlorinated and fluorinated benzene derivatives, have shown a wide spectrum of biological activities. They have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, and other pharmacological activities. Triazine nucleus, in particular, has been considered a core moiety for future drug development due to its potent pharmacological activity (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Supramolecular Chemistry and Ordering Moieties

Benzene-1,3,5-tricarboxamides (BTAs) and similar structural compounds have become important in various scientific disciplines due to their supramolecular self-assembly behavior. These compounds have applications ranging from nanotechnology to polymer processing and biomedical fields, illustrating the potential for 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene to be used in advanced material science and engineering (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Environmental Fate and Remediation of Chlorobenzenes

Studies on chlorobenzenes, which share structural similarities with the compound of interest, focus on their environmental fate and potential remediation strategies. These compounds, due to their toxicity and persistence, require knowledge on environmental fate processes and the development of effective remediation strategies. The degradation pathway under anaerobic conditions and biodegradation by specialized microorganisms are key areas of research, pointing towards potential environmental applications of this compound in pollution control and remediation efforts (F. Brahushi, F. Kengara, Yang Song, Xin Jiang, J. Munch, F. Wang, 2017).

Advanced Organic Semiconductors for OLEDs

The development of BODIPY-based organic semiconductors for application in OLED devices represents a cutting-edge area of research in material science. This includes the structural design and synthesis of BODIPY-based materials for near-IR emitters, which could suggest potential applications for structurally similar compounds like this compound in the field of organic electronics and optoelectronics (B. Squeo, M. Pasini, 2020).

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAUQRAHDKOFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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